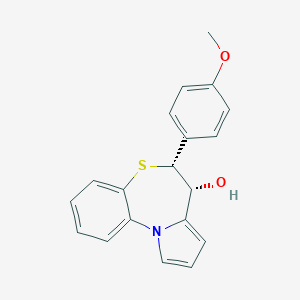![molecular formula C25H26N2O2 B238325 N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the family of diphenylacetamide derivatives and has been studied for its pharmacological properties in various fields, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide acts as an inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide can induce apoptosis and inhibit cell proliferation, making it a potential therapeutic agent in cancer research. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC has been linked to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties have been linked to its ability to inhibit T-cell activation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in lab experiments is its ability to inhibit PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is its potential toxicity, which can affect the viability of cells and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in scientific research. In cancer research, further studies are needed to determine the efficacy of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in combination with other cancer therapies. In neuroscience, further studies are needed to determine the therapeutic potential of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in the treatment of neurodegenerative disorders. In immunology, further studies are needed to determine the mechanisms underlying N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties and its potential use in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC makes it a useful tool for studying the role of PKC in various cellular processes, and its potential therapeutic applications make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.
Aplicaciones Científicas De Investigación
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its immunosuppressive properties and potential use in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
|---|---|
Fórmula molecular |
C25H26N2O2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H26N2O2/c28-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-23-13-11-20(12-14-23)19-27-15-17-29-18-16-27/h1-14,24H,15-19H2,(H,26,28) |
Clave InChI |
SSJWOGBKSLTVDZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



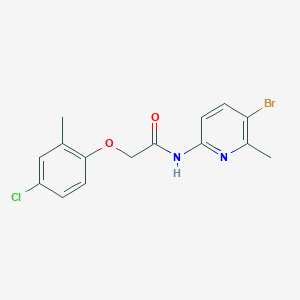
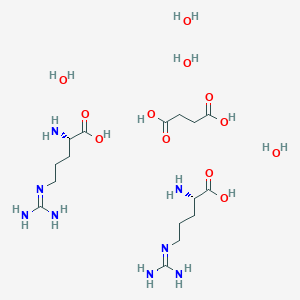
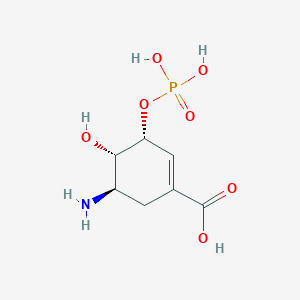
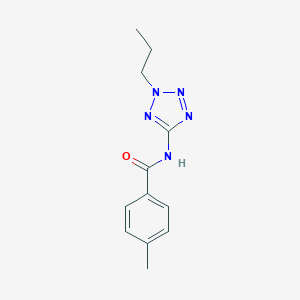
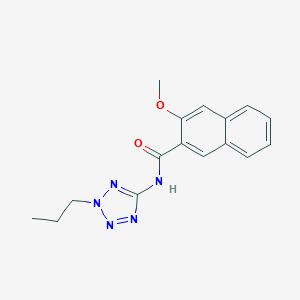
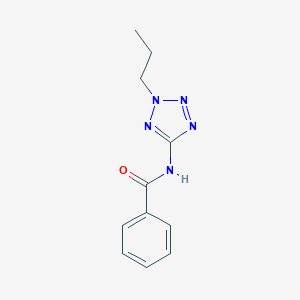
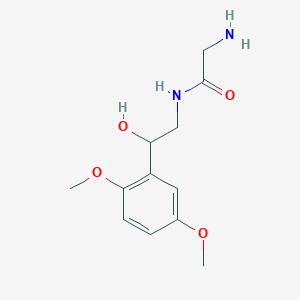
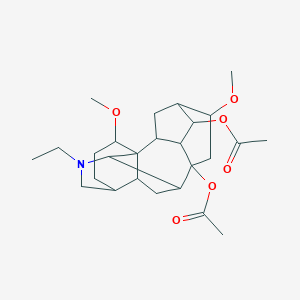
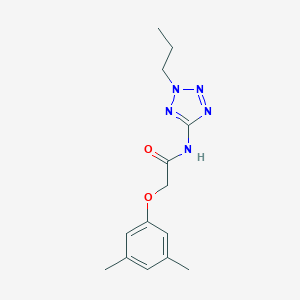
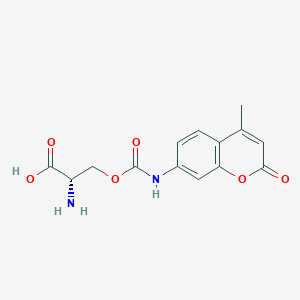
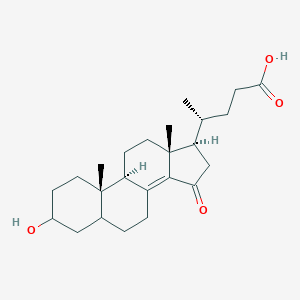
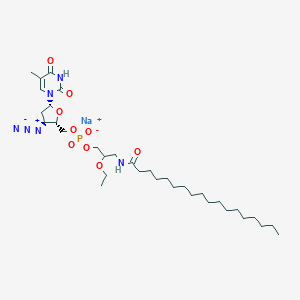
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
